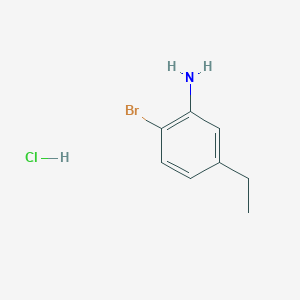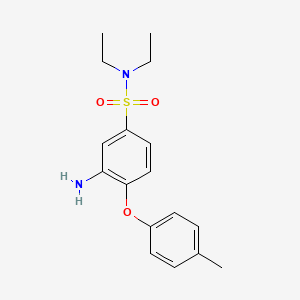![molecular formula C6H9NOS3 B2428879 [3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol CAS No. 685114-53-8](/img/structure/B2428879.png)
[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol” is a chemical compound with the molecular formula C6H9NOS3 . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered C3NS ring .
Molecular Structure Analysis
The molecular structure of “[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol” consists of a thiazole ring substituted with two methylsulfanyl groups and a methanol group . The exact three-dimensional conformation of the molecule is not specified in the available literature.
科学的研究の応用
Catalytic Activity
Catechol Dioxygenase Functional Model : The iron(III) salt and bis[(2-pyridyl)methyl][(1-methylimidazol-2-yl)methyl]amine (bpia) system in methanol, reacting with various catechols, demonstrated efficient catalytic activity (Duda, Pascaly, & Krebs, 1997).
Methanol Oxidation : A study explored an innovative strategy for methanol oxidation using bis(trifluoromethylsulfonyl)imide anion as a radical electrocatalyst on a platinum electrode (Tang, Wang, Chi, Sevilla, & Zeng, 2016).
Encapsulation of Molybdenum(VI) in Zeolite : The encapsulation of a molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y was shown to be an efficient reusable catalyst for oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).
Synthesis and Characterization
Synthesis of Schiff Base Ligand : A novel Schiff base ligand based on bis(2-amino-4-phenyl-5-thiazolyl)disulfide and its Ni(II) complex were synthesized and characterized (Gharamaleki et al., 2016).
New Thieno[2,3-b]-Thiophene Derivatives : Research described a facile synthesis of bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile), bis((3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone), and bis(2-thioxo-1,2-dihydropyrimidine-5-carbonitrile) derivatives (Mabkhot, Kheder, & Al-Majid, 2010).
Isoxazole Synthesis : A study demonstrated the synthesis of differently substituted isoxazoles using 2-aroyl-3,3-bis(alkylsulfanyl)acrylaldehyde (Mathews et al., 2008).
Photovoltaic Applications
- Heteroarene-Fused π-Conjugated Polymers : Research on conjugated main-chain polymers consisting of heteroarene-fused π-conjugated donor moiety indicated their application in photovoltaic devices (Lee et al., 2010).
Additional Applications
Photo-Switchable Bio-Imaging Indicator : A study highlighted a photo-switchable and high-contrast bio-imaging indicator with aggregation induced emission (AIE), suitable for selective fluorescence imaging and long-term tracing (Tu et al., 2019).
Alkali Metal Coordination : The single-crystal X-ray structure analyses of alkali metal complexes with bis-μ-methanol and various ligands, including bis(methylthioimidazolyl)borate, provided insights into alkali metal coordination chemistry (Rajesekharan-Nair et al., 2014).
Safety And Hazards
将来の方向性
The future directions for research on “[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol” and its derivatives could involve further exploration of their synthesis, chemical reactivity, and potential biological activities. Given the wide range of biological activities exhibited by thiazole derivatives, these compounds may have potential applications in medicinal chemistry .
特性
IUPAC Name |
[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS3/c1-9-5-4(3-8)6(10-2)11-7-5/h8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFVTEYXNRZCMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NS1)SC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2428796.png)
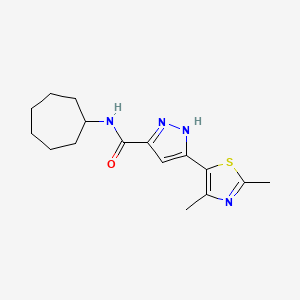
![N-(4-methylphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2428798.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2428800.png)
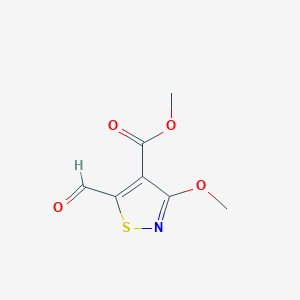
![2-ethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428806.png)
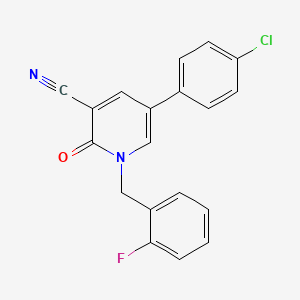
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride](/img/structure/B2428808.png)
![5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one](/img/structure/B2428810.png)
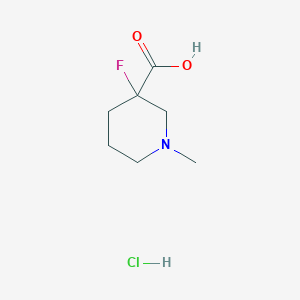
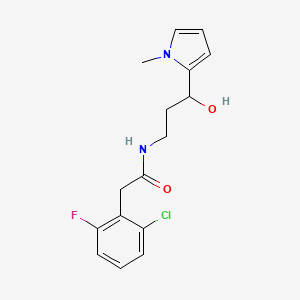
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2428817.png)
